6,10-Methano-1H-cyclooct(e)indene-7-carboxylic acid, 3-(1,5-dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-
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Overview
Description
3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4a,7,8,8a-Hexahydro-4,7-methano-1H-2-benzothiopyran-6-carboxylic acid
- 5a,6,7,8,9,9a-Hexahydro-4H-pyrrolo[2,1-c][1,4]benzoxazin-4-one
- 1,3,3a,4,5,7a-Hexahydro-1,5-methano-3-oxoisobenzofuran-6-carboxylic acid methyl ester
Uniqueness
What sets 3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid apart from similar compounds is its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
32174-69-9 |
---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1,5-dimethyl-6-(6-methylheptan-2-yl)-11,13-dioxotetracyclo[10.3.1.02,10.05,9]hexadec-14-ene-15-carboxylic acid |
InChI |
InChI=1S/C27H40O4/c1-15(2)7-6-8-16(3)18-9-10-19-23-20(11-12-26(18,19)4)27(5)14-17(24(23)29)22(28)13-21(27)25(30)31/h13,15-20,23H,6-12,14H2,1-5H3,(H,30,31) |
InChI Key |
CPOBSJFACVUGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C4CC3(C(=CC4=O)C(=O)O)C)C |
Origin of Product |
United States |
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